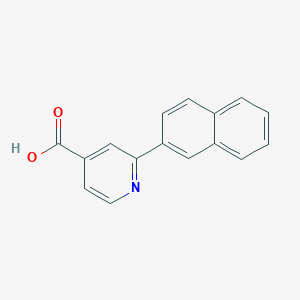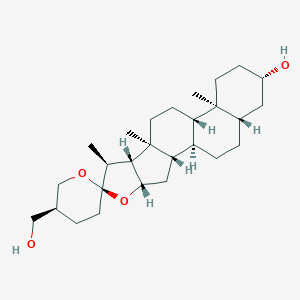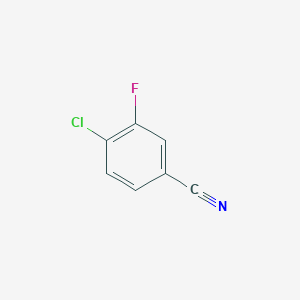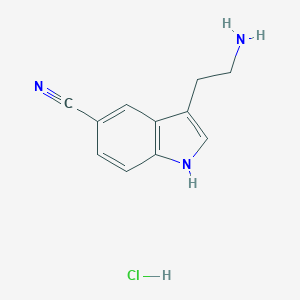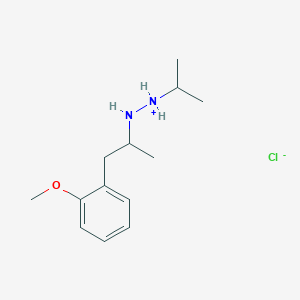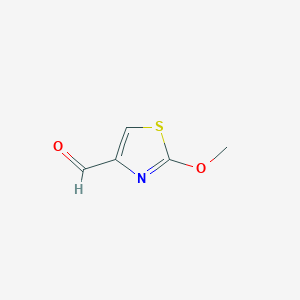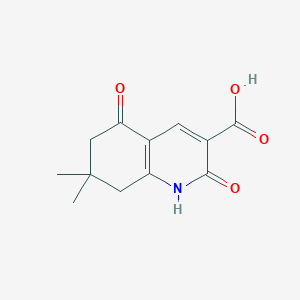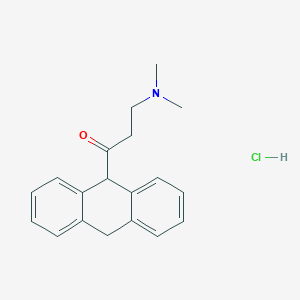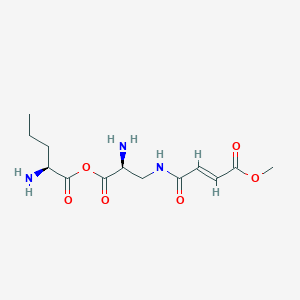
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid (NFM) is a non-proteinogenic amino acid that has attracted attention due to its potential as a therapeutic agent. NFM is a derivative of norvaline, an amino acid that is not found in proteins but has been shown to have beneficial effects in various biological systems. NFM has been synthesized using different methods and has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid inhibits the activity of HDACs by binding to the enzyme active site and blocking the catalytic activity of the enzyme. This leads to an increase in histone acetylation, which can alter gene expression patterns and lead to changes in cell behavior.
Biochemische Und Physiologische Effekte
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to have antioxidant and anti-inflammatory effects. Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which could have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biochemical and physiological effects can be easily measured using various assays. However, Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid. One potential direction is the development of new HDAC inhibitors based on the Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid scaffold. Another direction is the study of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid's effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid in neurological disorders and cancer should be further explored.
Synthesemethoden
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most common methods involves the coupling of norvaline with 4-methoxyfumaric acid using a coupling reagent such as HATU or DIC. The resulting Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid product can be purified using different chromatographic techniques, such as reverse-phase HPLC.
Wissenschaftliche Forschungsanwendungen
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been studied for its potential applications in scientific research, particularly in the field of drug discovery. Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and neuroprotective effects, and Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been proposed as a potential lead compound for the development of new HDAC inhibitors.
Eigenschaften
CAS-Nummer |
108340-69-8 |
|---|---|
Produktname |
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid |
Molekularformel |
C13H21N3O6 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
[(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoyl] (2S)-2-aminopentanoate |
InChI |
InChI=1S/C13H21N3O6/c1-3-4-8(14)12(19)22-13(20)9(15)7-16-10(17)5-6-11(18)21-2/h5-6,8-9H,3-4,7,14-15H2,1-2H3,(H,16,17)/b6-5+/t8-,9-/m0/s1 |
InChI-Schlüssel |
UIRYEXFXYYEJGD-MUNZNRDXSA-N |
Isomerische SMILES |
CCC[C@@H](C(=O)OC(=O)[C@H](CNC(=O)/C=C/C(=O)OC)N)N |
SMILES |
CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N |
Kanonische SMILES |
CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N |
Synonyme |
norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid NVA-FMDP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



